molecular formula C18H22FN3O2 B13445225 Decarboxy Gatifloxacin Dihydrochloride

Decarboxy Gatifloxacin Dihydrochloride

Cat. No.: B13445225
M. Wt: 331.4 g/mol
InChI Key: FRPRRGVUHVKYKT-UHFFFAOYSA-N
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Description

Decarboxy Gatifloxacin Dihydrochloride is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is characterized by the removal of the carboxyl group from the parent molecule, Gatifloxacin, and the addition of two hydrochloride groups. The molecular formula of this compound is C18H22FN3O2 • 2HCl . This modification potentially alters its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decarboxy Gatifloxacin Dihydrochloride typically involves the decarboxylation of Gatifloxacin under controlled conditions. The process may include:

    Decarboxylation Reaction: Heating Gatifloxacin in the presence of a decarboxylating agent to remove the carboxyl group.

    Hydrochloride Addition: Subsequent treatment with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale decarboxylation reactors and precise control of reaction conditions to ensure high yield and purity. The process would also include rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Decarboxy Gatifloxacin Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Potential oxidation at the piperazinyl moiety.

    Reduction: Reduction reactions involving the quinolone core.

    Substitution: Nucleophilic substitution reactions at the fluorine atom.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while nucleophilic substitution could result in amino-substituted products.

Scientific Research Applications

Decarboxy Gatifloxacin Dihydrochloride has a range of scientific research applications:

Mechanism of Action

The mechanism of action of Decarboxy Gatifloxacin Dihydrochloride is similar to that of Gatifloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the gyrA and gyrB subunits of DNA gyrase and the parC and parE subunits of topoisomerase IV .

Comparison with Similar Compounds

Comparison: Decarboxy Gatifloxacin Dihydrochloride is unique due to the absence of the carboxyl group, which may influence its pharmacokinetic properties. Compared to Gatifloxacin, it may exhibit different absorption, distribution, metabolism, and excretion profiles. Gemifloxacin and Moxifloxacin, while similar in their antibacterial spectrum, have distinct structural features and pharmacological profiles .

Properties

Molecular Formula

C18H22FN3O2

Molecular Weight

331.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)quinolin-4-one

InChI

InChI=1S/C18H22FN3O2/c1-11-10-21(8-6-20-11)17-14(19)9-13-15(23)5-7-22(12-3-4-12)16(13)18(17)24-2/h5,7,9,11-12,20H,3-4,6,8,10H2,1-2H3

InChI Key

FRPRRGVUHVKYKT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=O)C=CN(C3=C2OC)C4CC4)F

Origin of Product

United States

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